molecular formula C17H17N3O B12177291 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide

1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide

Cat. No.: B12177291
M. Wt: 279.34 g/mol
InChI Key: LCKVPSGBSFWLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an isocyanate or by using a coupling reagent such as carbodiimide to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole oxides or pyridine oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole or pyridine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds related to 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide exhibit antiproliferative activity against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the pyridine and indole rings can enhance anticancer efficacy. For instance, derivatives of this compound have shown promising results against human leukemia and breast cancer cells, indicating its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. A study demonstrated that certain derivatives exhibited significant activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which is critical for developing new antibiotics amidst rising antibiotic resistance .

Neurological Applications

The potential neuroprotective effects of the compound have been explored, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that it may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, presenting a novel approach to treating cognitive disorders .

Case Studies

Study Objective Findings
Study on Anticancer ActivityEvaluate antiproliferative effects on leukemia cellsCompound showed significant inhibition with IC50 values in low micromolar range
Antimicrobial EvaluationTest efficacy against bacterial strainsDemonstrated potent activity against MRSA with MIC values ≤ 1 µg/mL
Neuroprotective EffectsAssess impact on neuronal oxidative stressReduced oxidative damage in neuronal cell cultures, suggesting protective mechanisms

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(pyridin-2-yl)-1H-indole-3-carboxamide: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    1-(propan-2-yl)-N-(pyridin-3-yl)-1H-indole-3-carboxamide: The position of the pyridine ring is different, which can influence its binding affinity and selectivity for molecular targets.

    1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-2-carboxamide: The position of the carboxamide group is different, affecting its chemical properties and reactivity.

Uniqueness

1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Biological Activity

1-(propan-2-yl)-N-(pyridin-2-yl)-1H-indole-3-carboxamide, also known as a pyridine derivative, has garnered attention for its diverse biological activities. This compound's structure suggests potential applications in pharmacology, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC12H13N3O
Molecular Weight203.24 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound can be attributed to several mechanisms:

1. Antiproliferative Activity
Research indicates that derivatives of pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications in the molecular structure can enhance these effects, with IC50 values indicating potent inhibition of cell growth. The compound's ability to interfere with cell cycle progression is a notable mechanism of action .

2. Anti-inflammatory Effects
Pyridine derivatives are also recognized for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, thus reducing the production of pro-inflammatory mediators. In vitro studies demonstrated that the compound could effectively suppress COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity
In a study focusing on various indole derivatives, it was found that substituents on the indole ring significantly influenced antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibited IC50 values ranging from 0.069 mM to 0.0046 mM depending on structural modifications .

Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects revealed that the compound inhibited COX enzymes effectively, with IC50 values reported at approximately 0.04 μmol for COX-2 inhibition. This positions it as a promising candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced through strategic modifications:

Modification TypeEffect on Activity
Hydroxyl (-OH) GroupIncreases antiproliferative activity significantly
Methoxy (-OCH3) GroupSlightly decreases activity but can enhance selectivity
Pyridine SubstituentImproves binding affinity to target enzymes

Research indicates that the introduction of electron-donating groups enhances biological activity, while steric hindrance from bulky groups may reduce efficacy .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-propan-2-yl-N-pyridin-2-ylindole-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-12(2)20-11-14(13-7-3-4-8-15(13)20)17(21)19-16-9-5-6-10-18-16/h3-12H,1-2H3,(H,18,19,21)

InChI Key

LCKVPSGBSFWLCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.